molecular formula C10H15NO3 B2814341 5-(Oxan-4-yl)piperidine-2,4-dione CAS No. 1547092-68-1

5-(Oxan-4-yl)piperidine-2,4-dione

Cat. No.: B2814341
CAS No.: 1547092-68-1
M. Wt: 197.234
InChI Key: DXLXIEYNSPHMCM-UHFFFAOYSA-N
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Description

5-(Oxan-4-yl)piperidine-2,4-dione is a bicyclic compound featuring a piperidine ring substituted at the 5th position with a tetrahydropyran (oxan-4-yl) group and two ketone groups at positions 2 and 2. This structure combines the rigidity of the piperidine ring with the oxygen-containing tetrahydropyran moiety, which may enhance solubility and influence bioactivity.

Properties

IUPAC Name

5-(oxan-4-yl)piperidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c12-9-5-10(13)11-6-8(9)7-1-3-14-4-2-7/h7-8H,1-6H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLXIEYNSPHMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2CNC(=O)CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

5-(Oxan-4-yl)piperidine-2,4-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Oxan-4-yl)piperidine-2,4-dione involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Analogs
Compound Class Core Structure Position 5 Substituent Key Functional Groups Bioactivity Reported
5-(Oxan-4-yl)piperidine-2,4-dione Piperidine-2,4-dione Oxan-4-yl (tetrahydropyran) Two ketones, ether oxygen Not explicitly stated
Thiazolidine-2,4-dione derivatives (e.g., 1c, 1s) Thiazolidine-2,4-dione Aromatic/heterocyclic groups Thiazole ring, ketones LOX inhibition (IC50: 3.52–7.46 µM), lipid peroxidation inhibition (23–84%)
Imidazolidin-2,4-diones (e.g., IM-7) Imidazolidin-2,4-dione Aromatic groups (e.g., isopropylphenyl) Urea-like carbonyls Cardiovascular/CNS effects
YPC-21440 (thiazolidine-2,4-dione) Thiazolidine-2,4-dione Imidazo[1,2-b]pyridazine-piperazine Piperazine, ketones Pan-Pim kinase inhibition
Pyrrolidine-3-carboxylic acid derivatives Pyrrolidinone Aromatic/alkyl groups Carboxylic acid, ketone Not explicitly stated
Key Observations:
  • Core Ring Differences : Thiazolidine-2,4-diones (sulfur-containing) and imidazolidin-2,4-diones (nitrogen-rich) exhibit distinct electronic properties compared to the oxygen-free piperidine-2,4-dione core of the target compound.
  • Substituent Effects: The oxan-4-yl group introduces an oxygenated, non-aromatic substituent, contrasting with the aromatic or heteroaromatic groups in analogs (e.g., benzylidene in thiazolidinediones or indole in T1/T2 ). This may improve solubility but reduce π-π stacking interactions critical for enzyme binding.
Table 2: Activity Comparison of Selected Analogs
Compound Target/Activity IC50/EC50 Key Structural Determinants Reference
1c (Thiazolidine-2,4-dione) Soybean LOX inhibition 3.52 µM 2,5-Dihydroxybenzylidene substituent
T1 (Thiazolidine-2,4-dione) GSK-3β inhibition 0.89 µM 5-Methoxyindole substituent
YPC-21440 Pan-Pim kinase inhibition Not reported Piperazine-linked imidazopyridazine
IM-7 (Imidazolidin-2,4-dione) Acute cardiovascular effects in rats Not reported 4-Isopropylphenyl substituent
Insights:
  • Electron-Donating vs. Hydrophobic Groups: Methoxy or hydroxy groups on aromatic rings (e.g., 1c , T1 ) enhance LOX or GSK-3β inhibition, whereas bulky hydrophobic groups (e.g., isopropylphenyl in IM-7 ) correlate with CNS activity.
  • Piperazine/Piperidine Moieties : Piperazine-containing analogs (e.g., YPC-21440 ) show kinase inhibition, suggesting nitrogen-rich rings enhance targeting of ATP-binding pockets. The piperidine core in 5-(Oxan-4-yl)piperidine-2,4-dione may offer similar advantages but with reduced basicity due to the ketone groups.

Biological Activity

5-(Oxan-4-yl)piperidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer and antimicrobial properties, as well as its effects on various biological targets.

Chemical Structure and Properties

5-(Oxan-4-yl)piperidine-2,4-dione belongs to the class of piperidine derivatives, characterized by a piperidine ring substituted with a diketone moiety. Its structure can be represented as follows:

C8H13NO2\text{C}_8\text{H}_{13}\text{N}\text{O}_2

Anticancer Activity

Recent studies have highlighted the anticancer properties of piperidine derivatives, including 5-(Oxan-4-yl)piperidine-2,4-dione. The compound was evaluated for its cytotoxic effects against various cancer cell lines, particularly A549 human lung adenocarcinoma cells.

  • In Vitro Studies : In one study, compounds related to 5-(Oxan-4-yl)piperidine-2,4-dione were subjected to MTT assays to assess their viability against A549 cells. The results indicated that certain derivatives exhibited significant cytotoxicity, with some reducing cell viability to as low as 66% compared to untreated controls .
CompoundCell LineViability (%)Reference
5-(Oxan-4-yl)piperidine-2,4-dioneA54966
Control (Cisplatin)A54950

Antimicrobial Activity

The antimicrobial properties of 5-(Oxan-4-yl)piperidine-2,4-dione were also explored. The compound was tested against multidrug-resistant strains of Staphylococcus aureus and other pathogens.

  • Antimicrobial Assays : The compound demonstrated promising activity against several bacterial strains, indicating its potential as an antimicrobial agent. In particular, derivatives showed effectiveness against linezolid and tedizolid-resistant strains .
PathogenMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)8
Klebsiella pneumoniae16

The mechanism underlying the biological activity of 5-(Oxan-4-yl)piperidine-2,4-dione appears to involve interaction with specific cellular pathways. Research suggests that these compounds may inhibit key enzymes involved in cancer cell proliferation and microbial resistance mechanisms.

Enzyme Inhibition

Studies indicate that piperidine derivatives can affect various enzymes such as kinases and proteases. For instance, the inhibition of dihydrofolate reductase (DHFR) has been noted in related compounds, which may contribute to their anticancer efficacy .

Case Study 1: Anticancer Efficacy

In a controlled study on the anticancer effects of piperidine derivatives, researchers synthesized multiple analogs and assessed their cytotoxicity in vitro. Among these, a derivative closely related to 5-(Oxan-4-yl)piperidine-2,4-dione showed substantial growth inhibition in A549 cells while exhibiting lower toxicity towards non-cancerous cells .

Case Study 2: Antimicrobial Resistance

Another study focused on the antimicrobial potential of piperidine derivatives against resistant strains. The results revealed that certain compounds effectively reduced bacterial viability in resistant Staphylococcus aureus, suggesting their utility in treating infections caused by multidrug-resistant organisms .

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